

2,6-Dimethyl-1-nitrosopiperidine chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

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An In-Depth Technical Guide on 2,6-Dimethyl-1-nitrosopiperidine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **2,6-Dimethyl-1-nitrosopiperidine**.

Chemical Structure and Identifiers

2,6-Dimethyl-1-nitrosopiperidine is a cyclic nitrosamine derivative of piperidine. Its chemical structure is characterized by a piperidine ring with two methyl groups at positions 2 and 6, and a nitroso group attached to the nitrogen atom.

Molecular Formula: $C_7H_{14}N_2O$ [\[1\]](#)[\[2\]](#)

IUPAC Name: **2,6-dimethyl-1-nitrosopiperidine**[\[1\]](#)[\[2\]](#)

CAS Number: 17721-95-8[\[1\]](#)[\[2\]](#)

Synonyms: N-Nitroso-2,6-dimethylpiperidine, 2,6-Dimethylnitrosopiperidine[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the known physical and chemical properties of **2,6-Dimethyl-1-nitrosopiperidine** is presented in the table below.

Property	Value	Reference
Molecular Weight	142.20 g/mol	[1]
Vapor Pressure	0.03 mmHg	[1]
Physical Description	Light yellow oil or liquid	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2,6-Dimethyl-1-nitrosopiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR chemical shifts provide insight into the chemical environment of each carbon atom in the molecule. A study on the conformational analysis of N-nitrosopiperidines provides valuable data for substituted derivatives.[4]

Carbon Atom	Chemical Shift (δ) ppm
C2, C6	Data not explicitly found for 2,6-dimethyl derivative in searches
C3, C5	Data not explicitly found for 2,6-dimethyl derivative in searches
C4	Data not explicitly found for 2,6-dimethyl derivative in searches
-CH ₃	Data not explicitly found for 2,6-dimethyl derivative in searches

¹H NMR: Proton NMR spectroscopy provides information about the number and types of hydrogen atoms. PubChem lists the availability of a ¹H NMR spectrum for N-Nitroso-2,6-dimethylpiperidine.[2]

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H2, H6	Data not explicitly found in searches		
H3, H5 (axial)	Data not explicitly found in searches		
H3, H5 (equatorial)	Data not explicitly found in searches		
H4 (axial)	Data not explicitly found in searches		
H4 (equatorial)	Data not explicitly found in searches		
-CH ₃	Data not explicitly found in searches		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of cyclic nitrosamines often involves characteristic losses. [5] PubChem indicates the availability of a GC-MS spectrum for this compound.[2]

Key Fragmentation Pathways: The mass spectra of cyclic N-nitrosamines are characterized by the loss of the NO group (M-30) and the loss of a hydroxyl radical (M-17), which can be rationalized by a McLafferty-type rearrangement.[5]

Experimental Protocols

Synthesis of 2,6-Dimethyl-1-nitrosopiperidine

A general method for the synthesis of N-nitrosopiperidines involves the nitrosation of the corresponding piperidine precursor. The following is a representative protocol adapted from the synthesis of similar compounds.[6]

Materials:

- 2,6-Dimethylpiperidine
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Diethyl ether
- Distilled water
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 2,6-dimethylpiperidine in a suitable solvent like water or a water/ether mixture.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite in water to the cooled piperidine solution with constant stirring.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10 °C.
- Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.
- Extract the product into diethyl ether.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **2,6-Dimethyl-1-nitrosopiperidine**.
- The crude product can be purified by distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile nitrosamines.

- Column: A non-polar or medium-polarity capillary column is typically used.
- Injection: Splitless or split injection can be employed.
- Oven Program: A temperature gradient is used to separate the components.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the detection of nitrosamines.

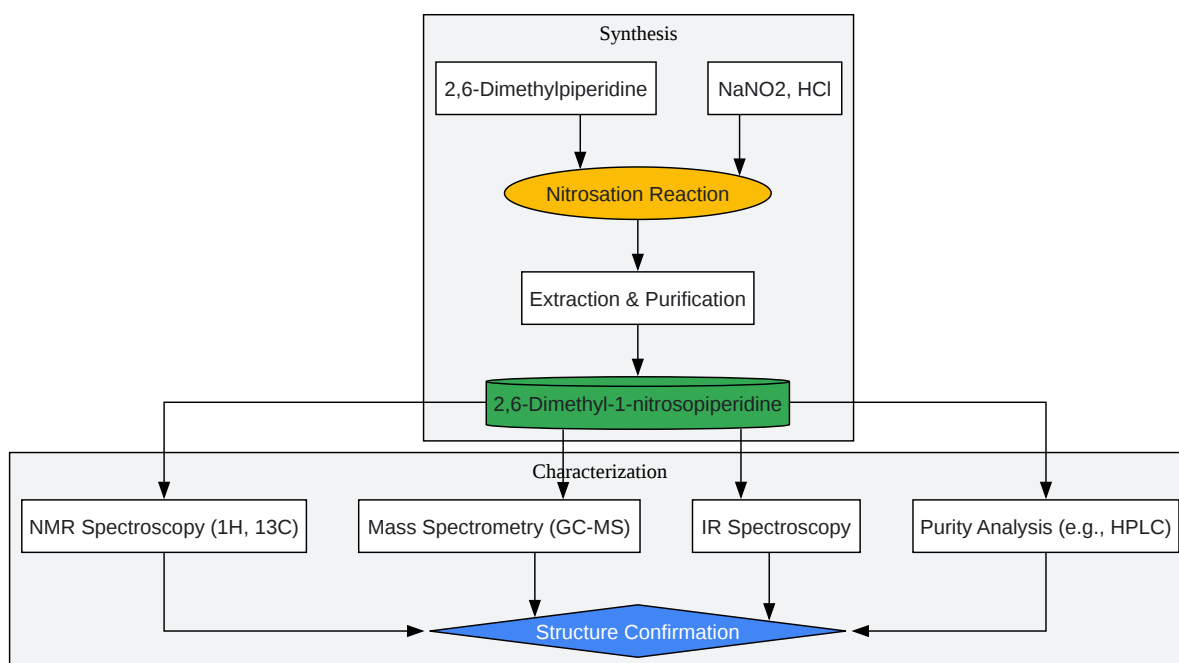
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid.
- Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
- Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activity and Toxicology

N-nitrosamines as a class are known for their carcinogenic properties.^{[7][8]} Studies on N-nitrosopiperidine have shown it to be a potent carcinogen, inducing tumors in various organs in animal models.^{[7][8]} The carcinogenic activity of substituted nitrosopiperidines can be influenced by the nature and position of the substituents.^[1] For instance, some substitutions can alter the metabolic activation or detoxification pathways of the compound. While specific carcinogenicity data for **2,6-dimethyl-1-nitrosopiperidine** was not found in the provided search results, its structural similarity to known carcinogens suggests that it should be handled with extreme caution as a potential carcinogen.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2,6-Dimethyl-1-nitrosopiperidine**.



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Caption: Workflow for the synthesis and characterization of **2,6-Dimethyl-1-nitrosopiperidine**.

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- To cite this document: BenchChem. [2,6-Dimethyl-1-nitrosopiperidine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096675#2-6-dimethyl-1-nitrosopiperidine-chemical-structure]

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